4-(oxiran-2-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

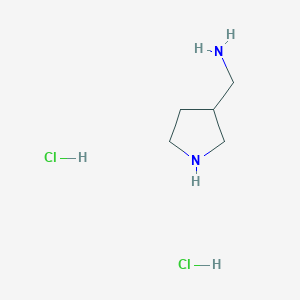

“4-(oxiran-2-yl)pyridine” is a chemical compound with the molecular formula C7H7NO . It has a molecular weight of 121.14 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for “4-(oxiran-2-yl)pyridine” is 1S/C7H7NO/c1-2-4-8-6(3-1)7-5-9-7/h1-4,7H,5H2 . This code provides a standard way to encode the compound’s molecular structure. Unfortunately, a detailed molecular structure analysis is not available in the retrieved resources.Physical And Chemical Properties Analysis

“4-(oxiran-2-yl)pyridine” is a liquid . Its molecular weight is 121.14 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and density are not available in the retrieved resources .Scientific Research Applications

Synthesis of Pyridine Derivatives

4-(oxiran-2-yl)pyridine can be used as a precursor for synthesizing various pyridine derivatives, which are important in medicinal chemistry. These derivatives have shown potential as antiviral, anticholinesterase, antimalarial, antimicrobial, antidiabetic, and anticancer agents .

Ring Opening Reactions

This compound can undergo ring-opening reactions, which are fundamental in organic synthesis. The oxirane ring can be opened to form different functional groups that are useful in further chemical transformations .

Ring Expansion Processes

Ring expansion is another application where 4-(oxiran-2-yl)pyridine can be involved. This process allows the creation of larger cyclic structures from smaller ones, which can lead to the synthesis of new chemical entities with potential applications .

Meinwald Rearrangement

The Meinwald rearrangement reaction is a synthetic method that involves the transformation of epoxides like 4-(oxiran-2-yl)pyridine into carbonyl-containing compounds under acidic conditions .

Cycloaddition Reactions

Cycloaddition reactions are crucial for forming ring structures. 4-(oxiran-2-yl)pyridine can participate in such reactions to create complex molecules with potential pharmaceutical applications .

Enzyme Hydrolysis

Enzymatic hydrolysis is a bioconversion process where enzymes are used to break down substances. 4-(oxiran-2-yl)pyridine could be a substrate in such reactions, leading to the formation of biologically active compounds .

Antimicrobial and Antiviral Activities

Pyridine compounds, including those derived from 4-(oxiran-2-yl)pyridine, have been studied for their antimicrobial and antiviral activities. This includes research into their binding modes and pharmaceutical properties .

One-Pot Synthesis of Pyrido[1,4]oxazocines

A recent study has shown that 4-(oxiran-2-yl)pyridine can be used in tandem reactions with ethanolamines for the one-pot synthesis of pyrido[1,4]oxazocines under additive-free conditions . These compounds have potential applications in medicinal chemistry.

properties

| { "Design of the Synthesis Pathway": "The synthesis of 4-(oxiran-2-yl)pyridine can be achieved through a two-step process involving the reaction of pyridine with epichlorohydrin followed by ring-opening of the resulting epoxide with sodium hydroxide.", "Starting Materials": [ "Pyridine", "Epichlorohydrin", "Sodium hydroxide", "Water", "Organic solvent (e.g. dichloromethane)" ], "Reaction": [ "Step 1: Pyridine is reacted with epichlorohydrin in the presence of a base catalyst (e.g. sodium hydroxide) and an organic solvent (e.g. dichloromethane) to form 4-(chloromethyl)pyridine.", "Step 2: The resulting 4-(chloromethyl)pyridine is then treated with sodium hydroxide in water to open the epoxide ring and form 4-(oxiran-2-yl)pyridine." ] } | |

CAS RN |

34064-35-2 |

Product Name |

4-(oxiran-2-yl)pyridine |

Molecular Formula |

C7H7NO |

Molecular Weight |

121.1 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.